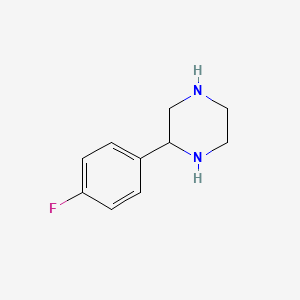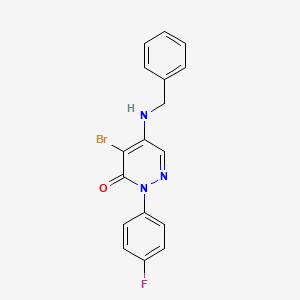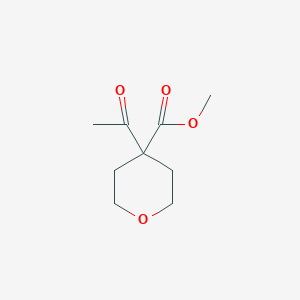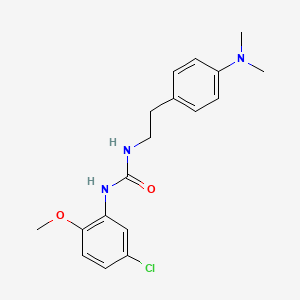![molecular formula C42H35N3 B2633555 4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene CAS No. 883554-70-9](/img/structure/B2633555.png)
4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene
Descripción general
Descripción
4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene is a compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of an azobenzene group, which is a well-known photochromic molecule, and two 9,9-dimethylfluoren-2-yl groups. This combination imparts the compound with interesting photophysical and photochemical properties, making it valuable in research and industrial applications.
Aplicaciones Científicas De Investigación
4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a photochromic dye in the study of light-induced molecular switches and sensors.
Biology: The compound is explored for its potential in photopharmacology, where light can be used to control biological activity.
Medicine: Research is ongoing into its use in targeted drug delivery systems, where light can trigger the release of therapeutic agents.
Industry: It is used in the development of advanced materials, such as photoresponsive polymers and coatings.
Mecanismo De Acción
Mode of Action
The compound 4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene is known to undergo cis-trans photoisomerization . This means that the compound can change its structure in response to light, which can lead to changes in its interaction with its targets.
Action Environment
The action of this compound is influenced by environmental factors such as light . Its light-sensitive nature means that its efficacy and stability could vary depending on the lighting conditions of its environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene typically involves the following steps:
Formation of the Azobenzene Core: The azobenzene core can be synthesized through the diazotization of aniline derivatives followed by coupling with phenol or aniline derivatives.
Attachment of 9,9-Dimethylfluoren-2-yl Groups: The 9,9-dimethylfluoren-2-yl groups are introduced through a nucleophilic substitution reaction. This involves the reaction of 9,9-dimethylfluorene with a suitable halogenated azobenzene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene undergoes several types of chemical reactions:
Photoisomerization: The azobenzene group can undergo reversible photoisomerization between the trans and cis forms upon exposure to light of specific wavelengths.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the azobenzene moiety.
Substitution Reactions: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Photoisomerization: UV or visible light sources are used to induce isomerization.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
Photoisomerization: The major products are the trans and cis isomers of the compound.
Oxidation and Reduction: These reactions can lead to the formation of various oxidized or reduced derivatives of the compound.
Substitution: Depending on the substituent introduced, various substituted derivatives of the compound can be formed.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: The parent compound, known for its photoisomerization properties.
4,4’-Diaminoazobenzene: Similar in structure but with amino groups instead of fluorenyl groups.
Disperse Orange 1: A commercially used azobenzene dye with different substituents.
Uniqueness
4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene is unique due to the presence of the 9,9-dimethylfluoren-2-yl groups, which enhance its photophysical properties and stability. This makes it particularly suitable for applications requiring robust photoresponsive behavior and high thermal stability.
Propiedades
IUPAC Name |
N-(9,9-dimethylfluoren-2-yl)-9,9-dimethyl-N-(4-phenyldiazenylphenyl)fluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H35N3/c1-41(2)37-16-10-8-14-33(37)35-24-22-31(26-39(35)41)45(30-20-18-29(19-21-30)44-43-28-12-6-5-7-13-28)32-23-25-36-34-15-9-11-17-38(34)42(3,4)40(36)27-32/h5-27H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVVSHQOQWKLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)N=NC5=CC=CC=C5)C6=CC7=C(C=C6)C8=CC=CC=C8C7(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H35N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201040988 | |
| Record name | 9H-Fluoren-2-amine, N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201040988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883554-70-9 | |
| Record name | 9H-Fluoren-2-amine, N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201040988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes BFlAB unique in terms of its response to light?
A1: BFlAB belongs to a class of molecules called azobenzenes, known for their ability to undergo trans-cis isomerization upon light absorption. This seemingly simple structural change translates into macroscopic properties, making BFlAB a photochromic amorphous molecular material. [] This means that BFlAB can switch between different structural forms when exposed to light, leading to changes in its physical and chemical properties.
Q2: How does the amorphous nature of BFlAB influence its photomechanical behavior?
A2: Unlike crystalline materials with a rigid structure, BFlAB exists in an amorphous, less ordered state. This allows for greater molecular mobility within the material. Upon irradiation with linearly polarized light, BFlAB molecules undergo trans-cis isomerization and subsequent relaxation. This process, coupled with the inherent molecular mobility in the amorphous state, results in the fascinating phenomenon of photoinduced surface relief grating (SRG) formation. [] Essentially, the material's surface can be sculpted into a pattern of grooves by simply exposing it to a specific pattern of polarized light.
Q3: What factors influence the rate and extent of these photomechanical changes in BFlAB?
A3: Research has shown that incorporating specific chemical groups into the BFlAB structure can influence its photomechanical behavior. For instance, comparing BFlAB with its cyano- and nitro-substituted derivatives (CN-BFlAB and NO2-BFlAB) reveals a difference in the rate of structural changes upon irradiation. While CN-BFlAB exhibits a rate similar to BFlAB, NO2-BFlAB undergoes changes at a significantly slower pace. [] This suggests that the photochromic reactivity of the molecule, influenced by its substituents, plays a key role in dictating the speed of photomechanical responses.
Q4: Beyond SRG formation, what other interesting applications does BFlAB's photo-responsiveness enable?
A4: The ability of BFlAB to undergo light-induced structural changes makes it a promising candidate for developing novel materials with controllable properties. For example, when BFlAB is mixed with a quaternary ammonium salt and the resulting film is exposed to light, photoinduced phase separation occurs. [] This phenomenon allows for the fabrication of micropatterns and even relief structures composed of the salt simply by rinsing the irradiated film. Such a process holds immense potential for micro- and nano-patterning applications.
Q5: Are there any limitations to using BFlAB in its pure form for practical applications?
A5: While BFlAB exhibits remarkable photomechanical properties, research suggests that its performance can be influenced by the surrounding environment. For instance, studies investigating BFlAB's photochromic reactions within low-molecular-mass organogels revealed that the gelator molecules, even in small amounts, can interact with BFlAB and slightly alter its behavior compared to its performance in a pure solvent. [] This highlights the importance of considering the compatibility and potential interactions of BFlAB with other components in a complex system for real-world applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633473.png)
![N,2-bis(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2633475.png)
![2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2633477.png)

![N-(3,5-DIMETHOXYPHENYL)-2-({3-PHENYL-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2633483.png)
![(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2633486.png)

![(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2633488.png)
![3-(N-methylbenzenesulfonamido)-N-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2633489.png)
![4-(benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2633490.png)
![2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2633491.png)


![N-[(2-Benzylcyclopropyl)methyl]but-2-ynamide](/img/structure/B2633495.png)
